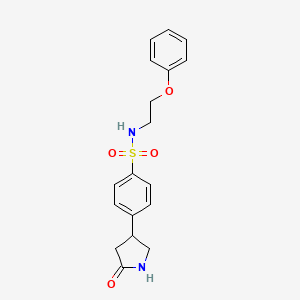
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
Vue d'ensemble
Description
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mécanisme D'action
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a small molecule inhibitor that binds to the nucleotide-binding domain (NBD) of the CFTR protein. This binding prevents the ATP-dependent conformational changes required for the opening and closing of the chloride ion channel. As a result, the transport of chloride ions across epithelial cells is inhibited.
Biochemical and Physiological Effects:
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have potent inhibitory effects on CFTR function in vitro and in vivo. In addition to its potential as a therapeutic agent for cystic fibrosis, 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its effects on other ion channels and transporters. For example, 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to inhibit the function of the sulfonylurea receptor 1 (SUR1)/ATP-sensitive potassium (KATP) channel, which is involved in insulin secretion. 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been shown to inhibit the function of the Na+/K+-ATPase, which is involved in the regulation of ion and fluid transport in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potent inhibitory effects on CFTR function, which make it a valuable tool for studying the role of CFTR in various physiological processes. However, one limitation of 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its specificity for CFTR and other ion channels and transporters. This specificity may limit its use in certain experimental settings where broader inhibition of ion channels and transporters is desired.
Orientations Futures
There are several future directions for the study of 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One direction is the development of more potent and specific inhibitors of CFTR and other ion channels and transporters. Another direction is the investigation of the physiological and pathological roles of CFTR and other ion channels and transporters in various tissues and disease states. Finally, the potential therapeutic applications of 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide and other ion channel and transporter inhibitors should be explored further.
Applications De Recherche Scientifique
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been studied extensively for its potential in various scientific research applications. One such application is its use as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is involved in the regulation of ion and fluid transport across epithelial cells. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. 4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to inhibit the function of CFTR and has potential as a therapeutic agent for cystic fibrosis.
Propriétés
IUPAC Name |
4-(5-oxopyrrolidin-3-yl)-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18-12-15(13-19-18)14-6-8-17(9-7-14)25(22,23)20-10-11-24-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCVZXTPOPKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-oxo-3-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186467.png)
![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186490.png)
![3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4186502.png)

![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)


![8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4186536.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)

![2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4186557.png)
